molecular formula C10H8O3 B179646 Methyl benzofuran-5-carboxylate CAS No. 108763-47-9

Methyl benzofuran-5-carboxylate

Cat. No. B179646
M. Wt: 176.17 g/mol
InChI Key: XDRBAVJWSHNLQN-UHFFFAOYSA-N
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Description

“Methyl benzofuran-5-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It is widely used in research and development .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, one study synthesized benzofuran ester derivatives from methyl (E)-3-[2-(4-hydroxy-3-methoxy phenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate by treating it with various alkyl halides .


Molecular Structure Analysis

The molecular structure of “Methyl benzofuran-5-carboxylate” has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran derivatives are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Physical And Chemical Properties Analysis

“Methyl benzofuran-5-carboxylate” has a molecular weight of 176.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 202 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Activity

Methyl benzofuran derivatives, including Methyl benzofuran-5-carboxylate, have shown potential in antimicrobial applications. A study by Krawiecka et al. (2012) synthesized various derivatives and tested them for antimicrobial activity against a range of bacteria and yeasts. They found that these derivatives exhibit promising antimicrobial properties, which could be useful in the development of new antimicrobial agents (Krawiecka et al., 2012).

Antituberculosis Potential

The benzofuran compound family, which includes Methyl benzofuran-5-carboxylate, has been studied for its potential in treating tuberculosis. Thorat et al. (2016) conducted a study focusing on the synthesis and antituberculosis properties of various benzofuran derivatives. Their research suggests these compounds may be effective in combating tuberculosis, which is significant given the ongoing need for new treatments against this disease (Thorat et al., 2016).

Applications in Organic Synthesis

Methyl benzofuran-5-carboxylate and its derivatives play a role in organic synthesis. Luo et al. (2005) explored the use of related benzofuran compounds in synthesizing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds have shown inhibitory activities against enzymes like acetylcholinesterase, which is relevant in the context of neurological disorders (Luo et al., 2005).

Photophysical and Solvent Effect Studies

The benzofuran derivatives, including Methyl benzofuran-5-carboxylate, are also of interest in photophysical studies. Maridevarmath et al. (2019) investigated a novel benzofuran derivative for its photophysical properties. Their research provides insights into the solvatochromic behavior and potential applications in luminescence materials (Maridevarmath et al., 2019).

Potential in Alzheimer's Disease Treatment

Benzofuran-based compounds, related to Methyl benzofuran-5-carboxylate, have been researched for their potential in treating Alzheimer's disease. Rizzo et al. (2008) synthesized hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine, showing promise in inhibiting cholinesterase activity and beta-amyloid aggregation, both of which are significant in the context of Alzheimer's disease (Rizzo et al., 2008).

Anticancer Potential

Eldehna et al. (2020) explored benzofuran-based carboxylic acids, like Methyl benzofuran-5-carboxylate, for their role in inhibiting cancer-related enzymes and potential antiproliferative actions against breast cancer. Their findings suggest these compounds could be effective in cancer treatment, particularly in targeting specific cancer cell lines (Eldehna et al., 2020).

Future Directions

Benzofuran and its derivatives are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Recent studies have focused on the design and synthesis of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer .

properties

IUPAC Name

methyl 1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBAVJWSHNLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506490
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzofuran-5-carboxylate

CAS RN

108763-47-9
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-((2,2-dimethoxy)ethoxy)benzoate (10.00 g) and polyphosphoric acid (20.00 g) were refluxed in 1,2-dichloroethane (50 ml) for 1 hr. After cooling, ice was added, and the separated organic layer was washed with 10% hydrochloric acid. The mixture was dried over magnesium sulfate, concentrated and purified by column chromatography to give the objective compound (0.86 g).
Name
Methyl 4-((2,2-dimethoxy)ethoxy)benzoate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxy-3-[(trimethylsilyl)ethynyl]benzoate (11 g, 44.5 mmol) is combined with DIA (7.1 ml, 50 mmol) and cuprous iodide (423 mg, 2.2 mmol) in 100 ml MeOH in a flask under nitrogen. The reaction is warmed to 60° C. for 6 h, the volatiles are removed in vacuo, and the brown-green residue is chromatographed over 500 g silica gel (230-400 mesh) eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to give 2.63 g (34%) of methyl benzofuran-5-carboxylate as a pale oil which crystallized on standing. 1H NMR (300 MHz, CDCl3): δ 3.95, 6.86, 7.53, 7.70, 8.03, 8.36 ppm.
Name
Methyl 4-hydroxy-3-[(trimethylsilyl)ethynyl]benzoate
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzofuran-5-carboxylate
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Citations

For This Compound
7
Citations
Y Zhang, S El Sayed, L Kang, M Sanger… - Angewandte Chemie …, 2023 - Wiley Online Library
… or methyl 2,3dihydrobenzofuran-5-carboxylate (4b), two important building blocks for the production of pharmaceuticals were obtained selectively from methyl benzofuran-5-carboxylate …
Number of citations: 7 onlinelibrary.wiley.com
J Sun, H Ye, H Zhang, XX Wu - The Journal of Organic Chemistry, 2023 - ACS Publications
A palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones is reported, providing a convenient and efficient approach …
Number of citations: 3 pubs.acs.org
HS Sutherland, AST Tong, PJ Choi, D Conole… - Bioorganic & medicinal …, 2018 - Elsevier
… Column chromatography with 3:1 hexanes:DCM eluted traces of impurities while elution with DCM gave methyl benzofuran-5-carboxylate (2.77 g, 78%). H NMR (CDCl 3 ) δ 8.35 (d, J = …
Number of citations: 67 www.sciencedirect.com
L Li, XH Xia, Y Wang, PP Bora… - Advanced Synthesis & …, 2015 - Wiley Online Library
A sequentially catalyzed cascade approach for the synthesis of benzofuran derivatives (up to 88% yield) from 1‐sulfonyl‐1,2,3‐triazoles has been developed. The cascade reaction …
Number of citations: 34 onlinelibrary.wiley.com
P Zhang, M Li, XS Xue, C Xu, Q Zhao… - The Journal of …, 2016 - ACS Publications
… The general procedure conducted with 7 (398 mg, 1.0 mmol), methyl benzofuran-5-carboxylate (88 mg, 0.5 mmol), and DMF (2 mL) gave 8c (120 mg, 87%) as a white solid. Eluent: …
Number of citations: 177 pubs.acs.org
K Tanaka, M Sukekawa, M Kishimoto, Y Hoshino… - …, 2019 - scholar.archive.org
The ring-contraction reaction of electron-deficient 3-silyl-2H-chromenes to 2-benzylbenzofurans under mild conditions was developed. CsF efficiently promoted the reaction at room …
Number of citations: 8 scholar.archive.org
田中健太 - 2018 - ynu.repo.nii.ac.jp
氏 名 田中健太学 位 の 種 類 博士 (工学) 学 位 記 番 号 環情博甲第 1985 号学 位 授 与 年 月 日 平成 30 年 3 月 23 日学 位 授 与 の 根 拠 学位規則 (昭和 28 年 4 月 1 日文部省令第 9 号) 第 4 …
Number of citations: 3 ynu.repo.nii.ac.jp

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